2,6-Dimethoxy-4-(2-methoxypropyl)phenol
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Overview
Description
2,6-Dimethoxy-4-(2-methoxypropyl)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of two methoxy groups and a methoxypropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methoxypropyl)phenol typically involves the alkylation of 2,6-dimethoxyphenol with 2-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-4-(2-methoxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the phenol ring .
Scientific Research Applications
2,6-Dimethoxy-4-(2-methoxypropyl)phenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-(2-methoxypropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or interfering with essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-allylphenol: Known for its use as a flavoring agent and its antimicrobial properties.
2,6-Dimethoxy-4-propylphenol: Used in the production of fragrances and as an intermediate in organic synthesis.
2,6-Dimethoxy-4-methylphenol: Employed in the synthesis of pharmaceuticals and as a chemical intermediate .
Uniqueness
2,6-Dimethoxy-4-(2-methoxypropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
877379-53-8 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(2-methoxypropyl)phenol |
InChI |
InChI=1S/C12H18O4/c1-8(14-2)5-9-6-10(15-3)12(13)11(7-9)16-4/h6-8,13H,5H2,1-4H3 |
InChI Key |
JLQDEUZPKUVUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)O)OC)OC |
Origin of Product |
United States |
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